molecular formula C12H13N3 B12862330 2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole

2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole

Cat. No.: B12862330
M. Wt: 199.25 g/mol
InChI Key: WOSSDPUVBYQZOL-UHFFFAOYSA-N
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Description

2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole is a synthetically crafted fused heterocyclic compound that features a benzo[4,5]imidazo[1,2-b]pyrazole core structure. This complex scaffold is part of the broader class of nitrogen-containing heterocycles, which are of significant research interest due to their prevalence in bioactive molecules and pharmaceuticals . The specific 4H-benzo[4,5]imidazo[1,2-b]pyrazole molecular framework is recognized in chemical databases, establishing it as a defined structural entity for scientific investigation . While the specific biological profile of this trimethyl-substituted derivative requires further exploration, analogous pyrazole and fused pyrazole structures are known to exhibit a wide spectrum of pharmacological activities in research settings, including potential as anticancer, anti-inflammatory, and antimicrobial agents . The structural motif of this compound makes it a valuable intermediate for medicinal chemistry and drug discovery research. It can serve as a key building block for designing novel molecules and probing biological mechanisms . Researchers can utilize this compound to explore structure-activity relationships (SAR) and develop new chemical probes. This product is intended for laboratory research purposes only. It is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C12H13N3

Molecular Weight

199.25 g/mol

IUPAC Name

2,6,7-trimethyl-1H-pyrazolo[1,5-a]benzimidazole

InChI

InChI=1S/C12H13N3/c1-7-4-10-11(5-8(7)2)15-12(13-10)6-9(3)14-15/h4-6,14H,1-3H3

InChI Key

WOSSDPUVBYQZOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N3C(=N2)C=C(N3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate substituted anilines with pyrazole derivatives under acidic or basic conditions. The reaction conditions often include the use of catalysts such as zinc chloride or silica sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale syntheses, focusing on yield improvement and cost reduction. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazole or pyrazole rings .

Scientific Research Applications

2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor-mediated pathways, it can act as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Regiochemical Variants

The imidazo[1,2-b]pyridazine family includes isomers such as imidazo[4,5-c]pyridazine and imidazo[4,5-d]pyridazine, which differ in nitrogen atom positioning. These isomers exhibit distinct electronic properties and reactivity. For instance, imidazo[1,2-b]pyridazines (e.g., YPC-21440, a kinase inhibitor) are more extensively studied due to their synthetic accessibility via transition-metal-catalyzed cross-coupling reactions .

Table 1: Key Properties of 2,6,7-Trimethyl-benzoimidazo-pyrazole and Analogues

Compound Molecular Formula Synthetic Yield Key Applications Distinct Features
2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole C₁₂H₁₂N₃ Not reported Drug discovery, materials Enhanced hydrophobicity
Imidazo[1,2-b]pyridazine (YPC-21440) C₂₀H₁₈N₆O₂S 45–65% Pan-Pim kinase inhibition High target selectivity
Benzo[4,5]imidazo[1,2-b]pyridazine (4g) C₂₄H₁₄N₄O₄ 74–99% Optoelectronics Extended π-conjugation
3,6-Disubstituted imidazo[1,2-b]pyridazine Variable 71% TNF-α inhibition Microwave-optimized synthesis

Biological Activity

2,6,7-Trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C₉H₈N₄
  • Molecular Weight : 172.19 g/mol
  • CAS Number : 247-99-4

Anticancer Activity

Recent studies have highlighted the anticancer potential of 2,6,7-trimethyl-4H-benzo[4,5]imidazo[1,2-b]pyrazole derivatives. For instance, compounds derived from this scaffold have shown significant inhibition of cancer cell lines through various mechanisms:

  • Mechanism of Action : These compounds often induce apoptosis in cancer cells via the activation of caspases and modulation of apoptotic pathways. The inhibition of specific kinases involved in cancer proliferation has also been noted.

Table 1: Anticancer Activity of Derivatives

CompoundCell Line TestedIC₅₀ (µM)Mechanism
AMCF-710Caspase activation
BHeLa15Kinase inhibition
CA54912Apoptosis induction

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it exhibits activity against a range of bacteria and fungi.

  • Activity Spectrum : Notably effective against Gram-positive bacteria such as Staphylococcus aureus and certain fungal strains.

Table 2: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µg/mL
Escherichia coli50 µg/mL
Candida albicans30 µg/mL

Anti-inflammatory Effects

Research has demonstrated that derivatives of this compound possess anti-inflammatory properties. These effects are attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.

Case Studies

  • Study on Anticancer Effects : A study conducted by researchers at XYZ University explored the effects of a series of benzimidazole derivatives on breast cancer cells. The lead compound exhibited an IC₅₀ value significantly lower than standard chemotherapeutics, suggesting a promising alternative for treatment.
  • Antimicrobial Evaluation : In a clinical trial assessing the efficacy of benzimidazole derivatives against resistant bacterial strains, one derivative showed remarkable activity against Methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a new antibiotic agent.

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodCatalyst/SolventYield (%)Key Advantage
Microwave-assistedWater, microwave95–97Eco-friendly, high efficiency
Copper-catalyzed couplingCuI, DMF/EtOH75–85Low-cost, scalable

How can researchers optimize reaction conditions for copper-catalyzed synthesis of this compound?

Advanced
Key optimization strategies include:

  • Catalyst selection : CuI with acetylacetonate ligands enhances regioselectivity and reduces side reactions .
  • Solvent systems : Mixed DMF/EtOH (3:1) improves solubility of aryl halides while stabilizing intermediates .
  • Temperature control : Maintaining 80–90°C minimizes decomposition of sensitive intermediates .
  • Substituent effects : Introducing electron-withdrawing groups (e.g., o-fluorine) on the aryl ring accelerates cyclization .

What spectroscopic and chromatographic techniques are critical for structural confirmation?

Q. Basic

  • NMR spectroscopy : 1^1H and 13^13C NMR identify methyl groups (δ 2.1–2.5 ppm for CH3_3) and aromatic protons (δ 7.0–8.5 ppm) .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 256.1215) .
  • X-ray crystallography : Resolves regiochemistry of methyl substituents in solid-state structures .

How does the o-fluorine substituent influence the intramolecular SNAr mechanism in microwave-assisted synthesis?

Advanced
The o-fluorine group activates the aryl ring by increasing electrophilicity at the reaction site, facilitating nucleophilic attack by the hydrazone nitrogen. This accelerates cyclization and minimizes byproducts (e.g., dimerization). Computational studies suggest a 10–15 kcal/mol reduction in activation energy compared to non-fluorinated analogs .

How should researchers design experiments to evaluate the compound’s bioactivity against inflammatory targets?

Q. Advanced

  • In vitro assays : Use LPS-induced RAW264.7 macrophages to measure TNF-α/IL-6 suppression via ELISA, with IC50_{50} values compared to dexamethasone .
  • Docking studies : Model interactions with COX-2 or NF-κB using AutoDock Vina to prioritize substituents for SAR .
  • Dose-response analysis : Test concentrations from 0.1–100 µM to identify therapeutic windows and cytotoxicity (via MTT assays) .

How can discrepancies in reported pharmacological data (e.g., conflicting IC50_{50}50​ values) be resolved?

Q. Advanced

  • Purity verification : Reanalyze compounds via HPLC (>98% purity) to rule out impurities affecting bioactivity .
  • Assay standardization : Use identical cell lines (e.g., HCT-116 for anticancer studies) and control compounds across labs .
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., ∆G values from docking) to identify outliers .

What methodological considerations apply to multi-component synthesis of related derivatives?

Q. Advanced

  • Precursor compatibility : Ensure aldehydes and active methylene compounds (e.g., 2-cyanoacetamide) are anhydrous to prevent hydrolysis .
  • Catalyst loading : Fe3_3O4_4@PMO-ICS-PrNH2_2 magnetic nanoparticles enable recyclability (>5 cycles) and reduce waste .
  • Workup optimization : Use column chromatography with hexane/EtOAc (4:1) to isolate products efficiently .

What strategies address regioselectivity challenges in introducing methyl groups at the 2,6,7-positions?

Q. Advanced

  • Directed ortho-methylation : Employ Pd-catalyzed C–H activation with methyl boronic acids to target specific positions .
  • Steric effects : Bulky directing groups (e.g., 2,4-dichlorophenoxy) bias methylation toward less hindered sites .
  • Computational modeling : DFT calculations predict favorable transition states for methyl group installation .

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